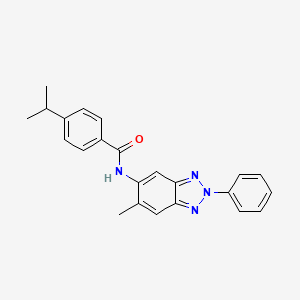![molecular formula C8H11ClN2OS B3714833 N-[(4-chlorophenyl)sulfonimidoyl]-N-methylmethanamine](/img/structure/B3714833.png)
N-[(4-chlorophenyl)sulfonimidoyl]-N-methylmethanamine
Overview
Description
N-[(4-chlorophenyl)sulfonimidoyl]-N-methylmethanamine is a compound belonging to the class of sulfonimidamides These compounds are characterized by the presence of a sulfonimidoyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)sulfonimidoyl]-N-methylmethanamine typically involves the nucleophilic substitution of a sulfonimidoyl chloride with an amine. One common method involves the oxidation of sulfinamides using chlorinating agents such as N-chlorosuccinimide . The reaction is carried out at room temperature and yields the desired sulfonimidamide in good to excellent yields.
Industrial Production Methods
Industrial production methods for sulfonimidamides often involve scalable and safe procedures. The use of non-explosive and easy-to-handle oxidizing agents like N-chlorosuccinimide is preferred for large-scale synthesis . The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)sulfonimidoyl]-N-methylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonimidoyl fluorides.
Reduction: Reduction reactions can convert the sulfonimidoyl group to other functional groups.
Substitution: The sulfonimidoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include N-chlorosuccinimide for oxidation and various reducing agents for reduction reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfonimidoyl fluorides, sulfonamides, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(4-chlorophenyl)sulfonimidoyl]-N-methylmethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)sulfonimidoyl]-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The sulfonimidoyl group can act as a chiral template, enabling asymmetric synthesis and enhancing the compound’s biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include sulfoximines, sulfilimines, and other sulfonimidamides . These compounds share structural similarities but differ in their chemical properties and applications.
Uniqueness
N-[(4-chlorophenyl)sulfonimidoyl]-N-methylmethanamine is unique due to its specific substitution pattern and the presence of the 4-chlorophenyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of other compounds and materials.
Properties
IUPAC Name |
N-[(4-chlorophenyl)sulfonimidoyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2OS/c1-11(2)13(10,12)8-5-3-7(9)4-6-8/h3-6,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWSNZFMSKHWEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=N)(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


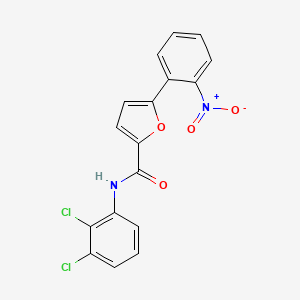



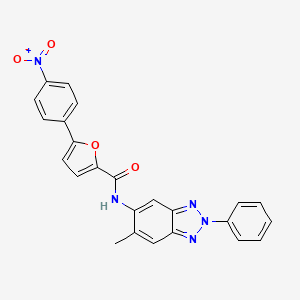
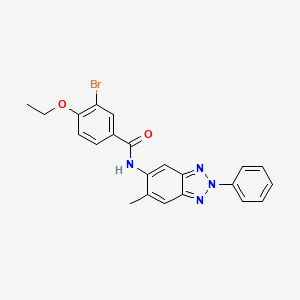
![5-[(4-Bromo-3-methylphenoxy)methyl]-3-[(2,4-dichlorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B3714788.png)

![2-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B3714795.png)
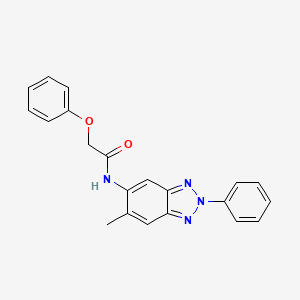
![[3,5-Dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B3714816.png)
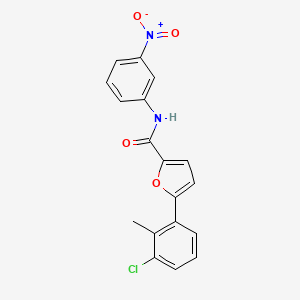
![(5E)-5-{[4-(2,3-Dihydro-1H-isoindol-2-YL)-2-methylphenyl]methylidene}-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B3714842.png)
